Methyl hexanoate
Overview
Description
Methyl hexanoate, also known as methyl caproate, is an ester compound that is relevant in various chemical processes and applications. It is a component that can be found in the oxidation processes of biodiesel and is structurally similar to the methyl esters present in biodiesel fuels . The compound has been studied for its oxidation behavior, which is crucial for understanding combustion kinetics and predicting fuel performance .
Synthesis Analysis
The synthesis of methyl hexanoate and related compounds has been explored in several studies. For instance, the synthesis of
Scientific Research Applications
Green Solvent Alternatives
Methyl hexanoate, closely related to 2-methyloxolane (2-MeOx), has been explored as a bio-based solvent for the extraction of natural products and food ingredients. Studies suggest that 2-MeOx, and by extension, similar compounds like methyl hexanoate, could be environmentally and economically viable alternatives to conventional petroleum-based solvents for extracting lipophilic foodstuff and natural products (Rapinel et al., 2020).
Plant Disease Resistance and Priming
Research has also delved into the role of hexanoic acid (a compound related to methyl hexanoate) as a priming agent for plant disease resistance. Hexanoic acid can activate broad-spectrum defenses in plants, early activating callose deposition and the salicylic acid (SA) and jasmonic acid (JA) pathways. It primes plant-specific responses based on the pathogen's lifestyle and primes redox-related genes for an antioxidant protective effect, which may be critical for limiting the infection of necrotrophs (Aranega-Bou et al., 2014).
Neurotoxicology and Occupational Health
Studies in neurotoxicology have investigated the effects of methyl hexanoate-related compounds like n-hexane and methyl n-butyl ketone on occupational health. These neurotoxic solvents, commonly used in industries such as manufacturing adhesives, have significant impacts on workers' health. Research has focused on deriving chemical-specific adjustment factors (CSAFs) for these substances to assess and mitigate health risks for exposed workers (Skowronski & Abdel‐Rahman, 2004).
Medicinal and Pharmacological Applications
Additionally, methyl hexanoate and related compounds have been observed in medicinal plants such as Ipomoea pes-caprae, known for its wide range of pharmacological activities including antioxidant, analgesic, anti-inflammatory, antispasmodic, and hypoglycemic activities. The presence of these compounds in the plant's composition underlines their potential medicinal importance (Manigaunha et al., 2010).
Shelf-life Extension of Fruits and Vegetables
Moreover, hexanal, which is structurally similar to methyl hexanoate, has shown potential in extending the shelf-life of fruits and vegetables. It inhibits the enzyme phospholipase D, which is involved in the ripening and senescence of fruits. Both pre-harvest and post-harvest applications of hexanal have been shown to improve fruit quality, firmness, and other biochemical qualities (Ashitha et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-3-4-5-6-7(8)9-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKZAGXMHTUAFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Record name | METHYL CAPROATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20630 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047616 | |
Record name | Methyl hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl caproate is a clear colorless liquid. (NTP, 1992), Clear colorless liquid; [CAMEO], Liquid, Colourless to pale yellow liquid; Pineapple, ethereal aroma | |
Record name | METHYL CAPROATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20630 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Methyl hexanoate | |
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Record name | Methyl hexanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035238 | |
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Record name | Methyl hexanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1849/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
302 °F at 760 mmHg (NTP, 1992), 148.00 to 150.00 °C. @ 760.00 mm Hg | |
Record name | METHYL CAPROATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20630 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Methyl hexanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035238 | |
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Flash Point |
163 °F (NTP, 1992) | |
Record name | METHYL CAPROATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20630 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), 1.33 mg/mL at 20 °C, Insoluble in water; soluble in propylene glycol and vegetable oils, Soluble (in ethanol) | |
Record name | METHYL CAPROATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20630 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Methyl hexanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035238 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | Methyl hexanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1849/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.8846 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.880-0.889 | |
Record name | METHYL CAPROATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20630 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Methyl hexanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1849/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
1 mmHg at 41 °F ; 5 mmHg at 86 °F; 100 mmHg at 196.5 °F (NTP, 1992), 3.72 [mmHg] | |
Record name | METHYL CAPROATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20630 | |
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Record name | Methyl hexanoate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15505 | |
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Product Name |
Methyl hexanoate | |
CAS RN |
106-70-7 | |
Record name | METHYL CAPROATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20630 | |
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Record name | Methyl hexanoate | |
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Record name | Methyl caproate | |
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Record name | METHYL HEXANOATE | |
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Record name | Hexanoic acid, methyl ester | |
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Record name | Methyl hexanoate | |
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Record name | Methyl hexanoate | |
Source | European Chemicals Agency (ECHA) | |
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Record name | METHYL HEXANOATE | |
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Record name | Methyl hexanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035238 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
-96 °F (NTP, 1992), -71 °C | |
Record name | METHYL CAPROATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20630 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Methyl hexanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035238 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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